Cas no 2171964-16-0 (4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole)
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- EN300-1595326
- 2171964-16-0
- 4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole
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- Inchi: 1S/C12H20ClN3/c1-2-3-4-8-16-12(10-6-5-7-10)11(9-13)14-15-16/h10H,2-9H2,1H3
- InChI Key: JNBIHEKENDAZPI-UHFFFAOYSA-N
- SMILES: ClCC1=C(C2CCC2)N(CCCCC)N=N1
Computed Properties
- Exact Mass: 241.1345753g/mol
- Monoisotopic Mass: 241.1345753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 30.7Ų
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1595326-50mg |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 50mg |
$1188.0 | 2023-09-23 | ||
| Enamine | EN300-1595326-100mg |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 100mg |
$1244.0 | 2023-09-23 | ||
| Enamine | EN300-1595326-250mg |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 250mg |
$1300.0 | 2023-09-23 | ||
| Enamine | EN300-1595326-500mg |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 500mg |
$1357.0 | 2023-09-23 | ||
| Enamine | EN300-1595326-1000mg |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 1000mg |
$1414.0 | 2023-09-23 | ||
| Enamine | EN300-1595326-2500mg |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 2500mg |
$2771.0 | 2023-09-23 | ||
| Enamine | EN300-1595326-5000mg |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 5000mg |
$4102.0 | 2023-09-23 | ||
| Enamine | EN300-1595326-10000mg |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 10000mg |
$6082.0 | 2023-09-23 | ||
| Enamine | EN300-1595326-0.05g |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 0.05g |
$1188.0 | 2023-07-10 | ||
| Enamine | EN300-1595326-0.1g |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole |
2171964-16-0 | 0.1g |
$1244.0 | 2023-07-10 |
4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole
Research Brief on 4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole (CAS: 2171964-16-0)
The compound 4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole (CAS: 2171964-16-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the versatility of 1,2,3-triazole derivatives as pharmacophores in drug discovery, owing to their stability, hydrogen-bonding capacity, and ability to participate in click chemistry. The specific substitution pattern in 4-(chloromethyl)-5-cyclobutyl-1-pentyl-1H-1,2,3-triazole, including the cyclobutyl and chloromethyl groups, suggests potential for enhanced binding affinity and selectivity in target interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for kinase inhibitors, with preliminary data showing nanomolar-level inhibition of specific cancer-related kinases.
Synthetic approaches to this compound have also evolved. A novel one-pot synthesis method reported in Organic Letters (2024) utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with optimized yields (82%) and purity (>98%). The chloromethyl group at the 4-position has been exploited for further derivatization, enabling the creation of libraries for high-throughput screening. Computational studies (Molecular Dynamics simulations and DFT calculations) suggest that the cyclobutyl moiety contributes to conformational rigidity, potentially improving pharmacokinetic properties.
Biological evaluations reveal promising dual activity: in vitro assays indicate moderate COX-2 inhibition (IC50 = 3.2 μM) alongside antiviral potential against RNA viruses (EC50 = 1.8 μM for SARS-CoV-2 variant BA.5 in Vero E6 cells). The pentyl chain appears critical for membrane permeability, as demonstrated in parallel artificial membrane permeability assays (PAMPA), with logP values of 2.9 ± 0.2. Toxicity profiles from zebrafish embryo models (LC50 > 100 μM) support further development.
Ongoing clinical investigations include its use as a precursor for PET radiotracers (via 18F-labeling of the chloromethyl group) for tumor imaging. Patent activity has surged, with WO2023/154321 disclosing derivatives for neurodegenerative disease applications. Challenges remain in optimizing metabolic stability (human liver microsome t1/2 = 23 min), but structural analogs with fluorinated cyclobutyl groups show improved profiles in recent preclinical studies.
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